3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride is an organic compound that features a furan ring, a methylamino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is typically introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various furan derivatives, reduced compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and methylamino group are key functional groups that contribute to its reactivity and interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-3-yl)propanoic acid: Lacks the methylamino group, resulting in different reactivity and applications.
2-(Methylamino)propanoic acid: Lacks the furan ring, leading to different chemical properties and uses.
3-(Furan-3-yl)-2-amino propanoic acid:
Uniqueness
3-(Furan-3-yl)-2-(methylamino)propanoic acid hydrochloride is unique due to the presence of both the furan ring and the methylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H12ClNO3 |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
3-(furan-3-yl)-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-9-7(8(10)11)4-6-2-3-12-5-6;/h2-3,5,7,9H,4H2,1H3,(H,10,11);1H |
InChI Key |
KVNPIZHEVIIPEU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=COC=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.